molecular formula C8H6ClNO B1600992 6-Chloro-3-methyl-1,2-benzoxazole CAS No. 66033-73-6

6-Chloro-3-methyl-1,2-benzoxazole

Cat. No.: B1600992
CAS No.: 66033-73-6
M. Wt: 167.59 g/mol
InChI Key: ISWNSTAUYQDVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methyl-1,2-benzoxazole is a heterocyclic compound with the molecular formula C8H6ClNO. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring. The presence of a chlorine atom at the 6th position and a methyl group at the 3rd position distinguishes it from other benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-1,2-benzoxazole typically involves the condensation of 2-aminophenol with appropriate chlorinated and methylated precursors. One common method is the reaction of 2-aminophenol with 6-chloro-3-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methyl-1,2-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaOH, K2CO3)

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water)

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)

Major Products:

    Substitution: 6-Amino-3-methyl-1,2-benzoxazole, 6-Methylthio-3-methyl-1,2-benzoxazole

    Oxidation: 6-Chloro-3-carboxy-1,2-benzoxazole, 6-Chloro-3-formyl-1,2-benzoxazole

    Reduction: 6-Chloro-3-methyl-1,2-benzoxazoline

Comparison with Similar Compounds

6-Chloro-3-methyl-1,2-benzoxazole can be compared with other benzoxazole derivatives to highlight its uniqueness:

Properties

IUPAC Name

6-chloro-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWNSTAUYQDVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497018
Record name 6-Chloro-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66033-73-6
Record name 6-Chloro-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-methyl-1,2-benzoxazole
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-methyl-1,2-benzoxazole
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-methyl-1,2-benzoxazole
Reactant of Route 4
6-Chloro-3-methyl-1,2-benzoxazole
Reactant of Route 5
6-Chloro-3-methyl-1,2-benzoxazole
Reactant of Route 6
6-Chloro-3-methyl-1,2-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.